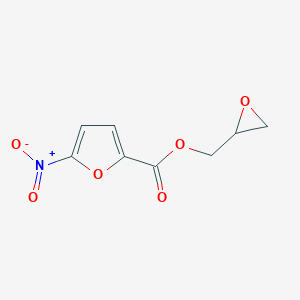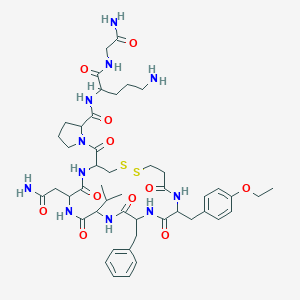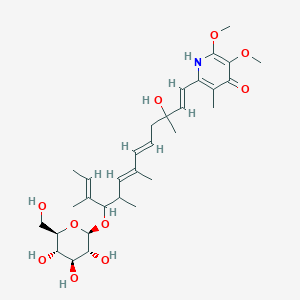
Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-chlorophenyl)methylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-chlorophenyl)methylene)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis.
Wirkmechanismus
The mechanism of action of Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-chlorophenyl)methylene)- involves its interaction with specific targets in the body. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been reported to bind to specific receptors, such as the estrogen receptor (ER), which is involved in the development and progression of breast cancer.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-chlorophenyl)methylene)- are diverse and depend on the specific target it interacts with. It has been shown to reduce inflammation, inhibit tumor growth, and exhibit anti-microbial activity. It has also been reported to have an impact on the cardiovascular and nervous systems.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-chlorophenyl)methylene)- in lab experiments include its relatively simple synthesis method and its diverse range of biological activities. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
The future directions for the research on Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-chlorophenyl)methylene)- include the development of new drugs based on its structure and biological activities. Further studies are needed to determine its optimal dosage and administration, as well as its potential toxicity. Its potential applications in material science and catalysis also warrant further investigation.
Conclusion:
In conclusion, Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-chlorophenyl)methylene)- is a chemical compound with diverse biological activities and potential applications in various fields. Its relatively simple synthesis method and wide range of activities make it an attractive compound for further research. However, its potential toxicity and the need for further studies to determine its optimal dosage and administration should be taken into consideration.
Synthesemethoden
The synthesis of Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-chlorophenyl)methylene)- involves the reaction of 2-aminothiazole with α,β-unsaturated ketones in the presence of a catalyst. The reaction proceeds through a Michael addition followed by cyclization, resulting in the formation of the desired product. The synthesis method is relatively simple and can be carried out under mild reaction conditions.
Wissenschaftliche Forschungsanwendungen
Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-chlorophenyl)methylene)- has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Its ability to inhibit the activity of certain enzymes and receptors has also been investigated for the development of new drugs.
Eigenschaften
CAS-Nummer |
129228-63-3 |
|---|---|
Produktname |
Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-chlorophenyl)methylene)- |
Molekularformel |
C12H9ClN2OS |
Molekulargewicht |
264.73 g/mol |
IUPAC-Name |
(6E)-6-[(4-chlorophenyl)methylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one |
InChI |
InChI=1S/C12H9ClN2OS/c13-9-3-1-8(2-4-9)7-10-11(16)15-5-6-17-12(15)14-10/h1-4,7H,5-6H2/b10-7+ |
InChI-Schlüssel |
OMWVQYRUAQMEGW-JXMROGBWSA-N |
Isomerische SMILES |
C1CSC2=N/C(=C/C3=CC=C(C=C3)Cl)/C(=O)N21 |
SMILES |
C1CSC2=NC(=CC3=CC=C(C=C3)Cl)C(=O)N21 |
Kanonische SMILES |
C1CSC2=NC(=CC3=CC=C(C=C3)Cl)C(=O)N21 |
Andere CAS-Nummern |
129228-63-3 |
Synonyme |
Imidazo(2,1-b)thiazol-5(6H)-one, 2,3-dihydro-6-((4-chlorophenyl)methyl ene)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4H,9H-Dipyrazolo[1,5-A:1',5'-D]pyrazine-4,9-dione](/img/structure/B154007.png)



![O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene](/img/structure/B154022.png)
